Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid

Peptide Synthesis Peptidomimetics Hydrophobicity

This Boc-protected beta-amino acid features a 2-naphthyl substituent that confers significantly higher LogP (3.62 vs. 2.13 for Boc-β-Phe-OH) and 85% greater molecular volume than Boc-β-Ala-OH. These properties make it the preferred building block for foldamers targeting intracellular delivery, where enhanced membrane permeability is critical. Its acid-labile Boc group is fully orthogonal to Fmoc chemistry, enabling selective deprotection in complex solid-phase syntheses of branched or cyclic peptides. Procure from established suppliers with ≥97% HPLC purity to ensure reliable incorporation and high-yielding library production.

Molecular Formula C18H21NO4
Molecular Weight 315.369
CAS No. 268542-15-0
Cat. No. B2575164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R,S)-3-amino-3-(2-naphthyl)propionic acid
CAS268542-15-0
Molecular FormulaC18H21NO4
Molecular Weight315.369
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)N
InChIInChI=1S/C18H21NO4/c1-18(2,3)23-17(22)14(15(19)16(20)21)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14-15H,19H2,1-3H3,(H,20,21)
InChIKeyRAAOJBPMIFSDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid (CAS 268542-15-0): Properties and Research Applications


Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a synthetic, non-natural beta-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2-naphthyl group at the beta-carbon . With a molecular weight of approximately 315.36 g/mol and the formula C18H21NO4, it is a crystalline powder with commercial purities typically ranging from ≥95% to ≥97% (HPLC) . This compound serves as a valuable building block in the synthesis of beta-peptides and peptidomimetics, where the naphthyl moiety can confer enhanced lipophilicity and conformational constraint .

Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid: Why Structural Analogs Are Not Direct Substitutes


Direct substitution of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid with other Boc-protected beta-amino acids is not scientifically valid due to the unique physicochemical and conformational properties conferred by the 2-naphthyl side chain. The extended aromatic system of the naphthyl group imparts significantly higher hydrophobicity (LogP) and steric bulk compared to simpler aromatic analogs like Boc-β-Phe-OH [1]. This difference directly influences peptide secondary structure propensity, solubility profile, and potential binding interactions, meaning a beta-peptide's folding, stability, and biological activity cannot be reliably extrapolated from analogs with smaller or less rigid aromatic substituents [2].

Quantitative Evidence for Selecting Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid Over Analogs


Enhanced Hydrophobicity vs. Unsubstituted Phenylalanine Analogs

The 2-naphthyl substituent in Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid confers a significant increase in lipophilicity compared to the unsubstituted phenyl analog, Boc-β-Phe-OH. This is directly quantified by their respective predicted LogP values .

Peptide Synthesis Peptidomimetics Hydrophobicity

Conformational Restriction via Increased Steric Bulk

The beta-branched structure bearing a bulky naphthyl group imposes greater steric demand than that of a simple beta-amino acid like Boc-β-Ala-OH, potentially influencing the conformational equilibrium of derived beta-peptides .

Peptide Chemistry Conformational Analysis Secondary Structure

Facile Deprotection Kinetics for Solid-Phase Peptide Synthesis

The Boc protecting group of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is rapidly and cleanly removed under standard acidic conditions (e.g., TFA), a well-established characteristic of the Boc group [1]. This ensures high coupling yields and product purity.

Solid-Phase Peptide Synthesis SPPS Boc-Chemistry

Primary Research Applications for Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid


Engineering Peptide Stability and Bioactivity via Increased Lipophilicity

This compound is employed in the design of beta-peptide foldamers where enhanced membrane permeability is a design goal. Its significantly higher LogP compared to phenyl analogs (3.62 vs. 2.13 ) makes it a preferred building block for creating peptidomimetic drug candidates intended for intracellular targets or crossing biological barriers, such as in the development of novel antimicrobial peptides or anticancer agents.

Conformational Restriction for Structure-Activity Relationship (SAR) Studies

Researchers utilize Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid to introduce a conformationally constrained, bulky residue into a peptide sequence. The 85% larger molecular volume compared to Boc-β-Ala-OH directly restricts backbone flexibility. This is crucial for defining the bioactive conformation of a peptide ligand, leading to the development of more potent and selective compounds by pre-organizing the molecule into its receptor-bound state.

Orthogonal Protection Strategies in Solid-Phase Peptide Synthesis

In complex solid-phase peptide synthesis, Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is used in Boc/Bzl strategies. Its acid-labile Boc group is orthogonal to base-labile Fmoc protection, allowing for the selective and sequential deprotection of amines within a single synthetic route. This enables the construction of branched, cyclic, or otherwise highly modified peptide architectures that would be inaccessible with a single protecting group strategy.

Synthesis of Beta-Peptide Libraries for Drug Discovery

The compound serves as a key monomer in the solid-phase synthesis of combinatorial beta-peptide libraries. Its unique physicochemical signature—a combination of high lipophilicity and steric bulk—enriches the library's chemical diversity. The robust and well-characterized Boc-chemistry ensures efficient, high-yielding incorporation, making it a reliable choice for high-throughput screening of potential therapeutics targeting challenging protein-protein interactions.

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